2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Description
This compound features a quinazoline core substituted with a hydroxy group (4-position) and two methoxy groups (6- and 7-positions), linked via a methylsulfanyl bridge to an acetamide group. The acetamide is further connected to a 2,2,6,6-tetramethylpiperidin-4-yl moiety, a sterically hindered tertiary amine. The sulfanyl-acetamide linkage and tetramethylpiperidine group may enhance metabolic stability and modulate lipophilicity, critical for pharmacokinetic optimization.
Properties
Molecular Formula |
C22H32N4O4S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C22H32N4O4S/c1-21(2)9-13(10-22(3,4)26-21)23-19(27)12-31-11-18-24-15-8-17(30-6)16(29-5)7-14(15)20(28)25-18/h7-8,13,26H,9-12H2,1-6H3,(H,23,27)(H,24,25,28) |
InChI Key |
IGASZWZMUJKXED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CSCC2=NC3=CC(=C(C=C3C(=O)N2)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline ketones, while reduction can produce piperidine alcohols .
Scientific Research Applications
2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, modulating their activity. The sulfanyl and piperidine groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Quinazoline vs. Pyrimidine Derivatives: The compound 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () shares a sulfanyl-acetamide linkage but replaces the quinazoline core with a 4,6-dimethylpyrimidine. The hydroxy and methoxy groups on the quinazoline in the target compound may enhance hydrogen-bonding capacity, a feature absent in the dimethylpyrimidine analog.
- Substituent Effects: The 4-hydroxy-6,7-dimethoxy substitution pattern on the quinazoline is distinct from simpler methyl or amino substituents in analogs like N-(4-sulfamoylphenyl)acetamide derivatives (). Methoxy groups increase lipophilicity, while the hydroxy group balances this with polar interactions, suggesting improved solubility compared to fully alkylated analogs .
Piperidine/Acetamide Modifications
2,2,6,6-Tetramethylpiperidin-4-yl vs. Pyridin-2-yl :
The tetramethylpiperidine group in the target compound introduces significant steric hindrance, likely reducing off-target interactions compared to the 4-methylpyridin-2-yl group in ’s compound. This bulk may also slow metabolic degradation by cytochrome P450 enzymes, enhancing half-life .Sulfanyl vs. Oxygen-Based Linkers :
The methylsulfanyl bridge in the target compound differs from the thioether or ether linkages in analogs. Sulfanyl groups offer greater conformational flexibility and resistance to hydrolysis compared to esters, as seen in 2,2,6,6-tetramethylpiperidin-4-yl acetate derivatives () .
Solubility and Lipophilicity
- The hydroxy and methoxy groups on the quinazoline improve aqueous solubility relative to fully alkylated analogs (e.g., dimethylpyrimidine in ).
Crystallographic Insights
While crystal data for the target compound is unavailable, related structures like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () reveal key bond parameters:
- C–S bond length : ~1.77 Å (sulfanyl bridge)
- Amide C=O bond length : ~1.22 Å
These metrics suggest stable conformations for the sulfanyl-acetamide linkage, likely conserved in the target compound .
Tabulated Comparison of Key Features
Biological Activity
The compound 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a complex organic molecule that belongs to the class of quinazoline derivatives. Its unique structural features suggest potential biological activities that merit detailed investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Molecular Formula : C19H26N4O4S
- Molecular Weight : 394.50 g/mol
The presence of a quinazoline core with hydroxy and methoxy substituents, along with a sulfanyl group and a piperidine moiety, indicates a diverse range of potential interactions with biological targets.
Biological Activity Overview
Quinazoline derivatives are known for their wide-ranging biological activities, including:
- Anticancer Properties : Many quinazoline derivatives exhibit significant anticancer effects by inhibiting specific kinases involved in cancer cell proliferation.
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Quinazoline-based compounds often act as kinase inhibitors, which are crucial in regulating cell signaling pathways related to growth and survival.
- Interaction with Nucleic Acids : The compound may interact with DNA or RNA, influencing gene expression and cellular functions.
- Modulation of Enzyme Activity : The presence of functional groups allows for potential interactions with various enzymes involved in metabolic processes.
Anticancer Activity
A study investigating the anticancer effects of similar quinazoline derivatives found that compounds with methoxy and hydroxy substitutions significantly inhibited tumor growth in vitro and in vivo models. The mechanism was primarily through the inhibition of specific kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
Antimicrobial Properties
Research has indicated that quinazoline derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds structurally related to 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl} have shown activity against Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies highlight the therapeutic potential of quinazoline derivatives:
- Case Study 1 : A derivative similar to the target compound was tested for its ability to inhibit bacterial growth in clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Case Study 2 : In a preclinical model for cancer treatment, administration of a related quinazoline compound resulted in a significant reduction in tumor size compared to control groups .
Comparative Analysis
To understand the uniqueness of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide compared to other similar compounds, the following table summarizes key features and activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-methylpyridin-3-yl)-6,7-dimethoxyquinazoline | Similar quinazoline core; different pyridine substitution | Anticancer activity |
| 2-aminoquinazoline | Basic quinazoline structure; lacks methoxy and sulfur substituents | Known kinase inhibitors |
| 4-hydroxyquinazoline | Hydroxy group present; lacks additional substitutions | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
